![molecular formula C6H4ClN3 B2640140 7-氯-[1,2,4]三唑并[1,5-a]吡啶 CAS No. 1427452-48-9](/img/structure/B2640140.png)

7-氯-[1,2,4]三唑并[1,5-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

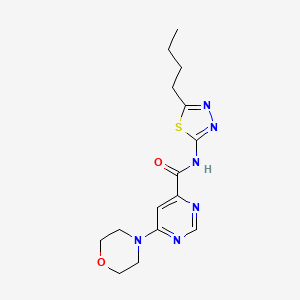

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound . It is part of the triazolo[1,5-a]pyridine family, which are known for their various biological activities .

Synthesis Analysis

The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine and similar compounds often involves multicomponent reactions . These reactions can significantly simplify experimental procedures, provide access to new, highly complex molecules in a single step, and improve the yields of target products .Molecular Structure Analysis

The molecular structure of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine consists of a six-membered ring with two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H .Physical And Chemical Properties Analysis

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature . It has a molecular weight of 153.57 . The compound should be stored in a refrigerator .科学研究应用

除草剂活性

7-氯-[1,2,4]三唑并[1,5-a]吡啶衍生物,例如 N-(2,6-二氟苯基)-5-甲氧基-7-甲基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺,已显示出对广谱植被具有显着的除草剂活性,且施用量低。这些化合物是通过 2-氯磺酰基[1,2,4]三唑并[1,5-a]吡啶化合物与芳基胺缩合合成的 (Moran, 2003).

抗真菌活性

由 7-氯-[1,2,4]三唑并[1,5-a]吡啶前体合成的 8-氯-3-((4-氰基苄基)硫代)-[1,2,4]三唑并[4,3-a]吡啶等化合物已被证明具有抗真菌活性,可对抗番茄镰刀菌、尖孢镰刀菌,丝瓜镰刀菌和灰葡萄孢菌等病原体。这些化合物的化学结构和功效肯定了它们在抗真菌应用中的潜力 (Wang et al., 2018).

合成方法

已经开发出涉及 7-氯-[1,2,4]三唑并[1,5-a]吡啶的创新合成方法,例如通过苯碘双(三氟乙酸盐)介导的分子内环化进行无金属合成生物学上重要的 1,2,4-三唑并[1,5-a]吡啶。此过程具有反应时间短、产率高的特点,表明其在构建复杂有机分子方面的效率 (Zheng et al., 2014).

抗菌特性

化合物 7-(4-氯/3-硝基苯基)-8-[5,6-二苯基-4-(1,3-噻唑-2-基)-1,4-二氢-1,2,4-三嗪-3-基]-5-氧代-1,5-二氢[1,2,4]三唑并[1,5-a]吡啶-6-腈及其衍生物已被合成并评估其抗菌活性。这突出了 7-氯-[1,2,4]三唑并[1,5-a]吡啶衍生物在开发新型抗菌剂中的应用 (Abdel-Monem, 2010).

药物应用

三唑并吡啶,包括 7-氯-[1,2,4]三唑并[1,5-a]吡啶的衍生物,因其显着的生物活性而被发现,从而导致各种药物应用。研究重点是开发该家族中的新型化合物,以用于潜在的治疗用途 (El-Kurdi et al., 2021).

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to interact with various targets, including rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s worth noting that related compounds have been shown to act as inhibitors of various enzymes, suggesting that 7-chloro-[1,2,4]triazolo[1,5-a]pyridine may also interact with its targets in a similar manner .

Biochemical Pathways

Related compounds have been shown to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and differentiation.

Pharmacokinetics

The compound is known to be a solid at room temperature and is typically stored in a dark place under an inert atmosphere . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds have been shown to exhibit antiproliferative activities against various cancer cells , suggesting that 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine may have similar effects.

属性

IUPAC Name |

7-chloro-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKRPCKISZJOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2640062.png)

![1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2640063.png)

![2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B2640067.png)

![N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2640068.png)

![Sodium 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropanecarboxylate](/img/structure/B2640070.png)

![methyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2640072.png)

![6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2640073.png)

![3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2640076.png)

![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2640078.png)

![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2640080.png)